4,6-Dichloro-2-(oxolan-2-yl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis
The pyrimidine scaffold is a fundamental heterocyclic aromatic organic compound, integral to numerous vital biomolecules, including the nucleobases cytosine, thymine, and uracil, which are components of DNA and RNA. nist.govgoogleapis.com This inherent biological relevance has made the pyrimidine nucleus a focal point for organic and medicinal chemists. cymitquimica.com
The significance of pyrimidine scaffolds is underscored by their widespread presence in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. googleapis.comcymitquimica.com These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. cymitquimica.comnih.govresearchgate.netnih.gov The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. nist.gov This adaptability has led to the incorporation of the pyrimidine motif in numerous FDA-approved drugs and its continuous exploration for discovering novel therapeutic agents against new and emerging disease targets. cymitquimica.com
The Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates
Within the pyrimidine family, halogenated derivatives are exceptionally important as foundational building blocks in organic synthesis. mdpi.com Halogen atoms, particularly chlorine, serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and often regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, onto the pyrimidine core. mdpi.comnih.gov
Compounds like 4,6-dichloropyrimidine (B16783) are well-established precursors for creating diverse libraries of substituted pyrimidines. googleapis.comchemicalbook.comgoogle.com The two chlorine atoms at the 4 and 6 positions are highly susceptible to displacement, providing a dual handle for molecular elaboration. This reactivity is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. innospk.comgoogle.com For instance, 4,6-dichloropyrimidine is a key intermediate in the synthesis of the fungicide Azoxystrobin and has been utilized in the development of ligands for unique nucleic acid structures. google.com The ability to perform selective mono- or di-substitution reactions makes dichloropyrimidines powerful tools for constructing complex molecular architectures. nih.gov
Structural Features and Nomenclature of 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine
The compound this compound is a multi-functionalized heterocycle. Its structure is composed of two key components:
A Pyrimidine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Substituents:
Two chlorine atoms located at positions 4 and 6 of the pyrimidine ring. These atoms activate the ring for nucleophilic substitution.
An oxolan-2-yl group (also known as a tetrahydrofuran-2-yl group) attached at the 2-position of the pyrimidine ring. This substituent introduces a saturated, five-membered oxygen-containing heterocycle, which can influence the compound's solubility, conformation, and interactions with biological targets. The attachment at the C2 position of the oxolane ring means this substituent contains a chiral center.
The systematic IUPAC name for this compound is This compound . This name precisely describes the arrangement of all atoms within the molecule.
Below is a table summarizing the key computed properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₈Cl₂N₂O |
| Molecular Weight | 223.07 g/mol |
| IUPAC Name | This compound |
| Core Scaffold | Pyrimidine |
| Functional Groups | Dichloro, Oxolane (Tetrahydrofuran) |
Note: Data in this table is calculated based on the chemical structure and has not been experimentally verified in this article.
Research Objectives and Scope of Investigation for this compound
Given the established reactivity of dichloropyrimidines, the primary research objective for this compound would be to explore its utility as a versatile synthetic building block. The scope of investigation would likely encompass several key areas:
Selective Functionalization: A primary focus would be to investigate the regioselective substitution of the two chlorine atoms. Research would aim to establish reaction conditions (e.g., temperature, solvent, base) that favor mono-substitution at either the C4 or C6 position, followed by a second, different substitution. This would allow for the creation of a wide array of 2,4,6-trisubstituted pyrimidines with high structural diversity.
Nucleophile Library Synthesis: A systematic investigation would involve reacting the compound with a broad range of nucleophiles. This could include various primary and secondary amines, phenols, alcohols, and thiols to generate libraries of novel pyrimidine derivatives. nih.gov These libraries would be valuable for screening for biological activity.
Stereochemical Influence: The oxolanyl group contains a chiral center. Research could explore how this stereocenter influences the reactivity of the pyrimidine core and the biological activity of the resulting derivatives. Synthesizing enantiomerically pure forms of the parent compound would be a key objective.
Application in Medicinal Chemistry: The newly synthesized derivatives would be subjected to biological screening to identify potential lead compounds for drug discovery programs, leveraging the known propensity of pyrimidines to exhibit a wide range of pharmacological effects. nih.govresearchgate.netnih.gov
Properties
IUPAC Name |
4,6-dichloro-2-(oxolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJXHFZMHHYKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4,6 Dichloro 2 Oxolan 2 Yl Pyrimidine
De Novo Pyrimidine (B1678525) Ring Construction Approaches Relevant to the Oxolane Moiety
The de novo synthesis of the pyrimidine ring offers a direct route to incorporating the desired 2-(oxolan-2-yl) substituent from acyclic precursors. This approach is advantageous for creating structural diversity and can be achieved through various methodologies, including cyclocondensation and multicomponent reactions.
Cyclocondensation and Annulation Methodologies
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine. patsnap.com In the context of 4,6-dichloro-2-(oxolan-2-yl)pyrimidine, a plausible synthetic route would involve the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with 2-(oxolan-2-yl)amidine.
The key starting material for this approach would be 2-(oxolan-2-yl)amidine. This amidine can be prepared from 2-cyanotetrahydrofuran (B187289) through the Pinner reaction, which involves treatment with an alcohol in the presence of a strong acid to form an imino ether, followed by reaction with ammonia.
Once the 2-(oxolan-2-yl)amidine is obtained, it can be reacted with a suitable three-carbon synthon, such as malonic acid or its derivatives, to form the pyrimidine ring. For instance, condensation with diethyl malonate in the presence of a base like sodium ethoxide would yield 4,6-dihydroxy-2-(oxolan-2-yl)pyrimidine. Subsequent chlorination of the dihydroxy intermediate, a common transformation in pyrimidine chemistry, would provide the target molecule, this compound. Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for this purpose. google.com
Annulation methodologies, which involve the formation of a new ring onto an existing structure, can also be envisioned. For example, a suitably functionalized oxolane derivative could be elaborated to contain a fragment that can undergo cyclization to form the pyrimidine ring.
Multicomponent Reaction Sequences for Pyrimidine Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. organic-chemistry.orgfigshare.com Several MCRs are known for the synthesis of pyrimidines and could be adapted for the preparation of 2-(oxolan-2-yl) substituted derivatives. nih.govbohrium.comnih.gov
A potential MCR strategy could involve the reaction of an aldehyde, a β-dicarbonyl compound, and an amidine, in what is a variation of the Biginelli reaction. In this scenario, 2-(oxolan-2-yl)amidine would again serve as the key N-C-N component. For instance, the reaction of 2-(oxolan-2-yl)amidine with an appropriate 1,3-dicarbonyl compound and an aldehyde could lead to a dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine. Subsequent chlorination would yield the desired product.
Another MCR approach could utilize a sustainable iridium-catalyzed synthesis from amidines and alcohols. organic-chemistry.orgfigshare.comnih.gov This method involves the condensation and dehydrogenation of these starting materials to form the pyrimidine ring. Theoretically, by employing 2-(oxolan-2-yl)amidine and appropriate alcohol fragments, one could construct the desired pyrimidine core.
Functionalization of Pre-existing Pyrimidine Cores to Incorporate Specific Substituents
A more convergent and widely practiced strategy for the synthesis of substituted pyrimidines involves the modification of a pre-synthesized pyrimidine ring. For this compound, this would entail the synthesis of the 4,6-dichloropyrimidine (B16783) precursor followed by the introduction of the oxolan-2-yl group at the C2 position.
Synthesis of 4,6-Dichloropyrimidine Precursors
4,6-Dichloropyrimidine is a key intermediate in the synthesis of many pharmaceutical and agrochemical compounds. google.com Its synthesis typically starts from 4,6-dihydroxypyrimidine (B14393), which can be prepared through the condensation of diethyl malonate and formamide (B127407) in the presence of a base such as sodium ethoxide. google.com
The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a crucial step and is generally achieved by chlorination. Several chlorinating agents can be used for this transformation, with phosphorus oxychloride (POCl₃) being the most common. The reaction is often carried out at elevated temperatures, sometimes in the presence of a tertiary amine like N,N-dimethylaniline to facilitate the reaction. Other chlorinating agents that have been employed include thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂). google.com A patent describes a method involving the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst. google.com
Table 1: Methods for the Synthesis of 4,6-Dichloropyrimidine
| Starting Material | Reagents | Key Conditions | Reference |
| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Reflux, often with N,N-dimethylaniline | google.com |
| 4,6-Dihydroxypyrimidine | Thionyl chloride (SOCl₂), Dichloroethane, Catalyst | Heating | google.com |
| Diethyl malonate, Formamide, Sodium ethoxide | 1. Cyclization to 4,6-dihydroxypyrimidine. 2. Chlorination with POCl₃ or SOCl₂ | Stepwise reaction | google.com |
Introduction of the Oxolan-2-yl Substituent at C2
With 4,6-dichloropyrimidine in hand, the final step is the introduction of the oxolan-2-yl group at the C2 position. This requires the formation of a carbon-carbon bond at this specific position.
The C2 position of the pyrimidine ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups at the C4 and C6 positions, such as chlorine atoms. However, direct nucleophilic substitution of a hydrogen atom at C2 is not feasible. Therefore, strategies often involve the introduction of a leaving group at C2 or the generation of a nucleophilic pyrimidine species that can react with an electrophilic oxolane derivative.
A common approach is to start with 2,4,6-trichloropyrimidine (B138864). The chlorine atom at the C2 position is generally more reactive towards nucleophilic substitution than those at C4 and C6. However, regioselectivity can be an issue. Palladium-catalyzed cross-coupling reactions offer a more controlled method for C-C bond formation. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions:
Reactions such as the Suzuki, Stille, or Negishi coupling can be employed to introduce the oxolan-2-yl group. This would involve the reaction of a 2-halo-4,6-dichloropyrimidine (e.g., 2-bromo- or 2-iodo-4,6-dichloropyrimidine) with an organometallic derivative of tetrahydrofuran (B95107). For instance, a Suzuki coupling could be performed with 2-(tetrahydrofuranyl)boronic acid or its ester. Alternatively, a Stille coupling could utilize 2-(tributylstannyl)tetrahydrofuran. These reactions are typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand.
Reaction with Organometallic Reagents:
Another powerful strategy involves the use of organometallic reagents. A Grignard reagent, such as 2-(tetrahydrofuranyl)magnesium bromide, could potentially react with 2-chloro-4,6-dichloropyrimidine. However, the reactivity of Grignard reagents can sometimes lead to a lack of selectivity.
A more refined approach is the use of organolithium reagents. 4,6-Dichloropyrimidine can be lithiated at the C2 position by treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting 2-lithio-4,6-dichloropyrimidine is a potent nucleophile that can react with an electrophilic source of the oxolane moiety. A suitable electrophile would be 2-bromotetrahydrofuran (B52489) or tetrahydrofuran-2-carbaldehyde (B1329454) followed by reduction.
Table 2: Potential Strategies for C2-Oxolanylation of 4,6-Dichloropyrimidine
| Pyrimidine Substrate | Oxolane Reagent | Reaction Type | Key Conditions |
| 2-Bromo-4,6-dichloropyrimidine | 2-(Tetrahydrofuranyl)boronic acid | Suzuki Coupling | Pd(0) catalyst, base |
| 2-Chloro-4,6-dichloropyrimidine | 2-(Tributylstannyl)tetrahydrofuran | Stille Coupling | Pd(0) catalyst |
| 2-Chloro-4,6-dichloropyrimidine | 2-(Tetrahydrofuranyl)magnesium bromide | Grignard Reaction | Anhydrous conditions |
| 4,6-Dichloropyrimidine | 1. LDA 2. 2-Bromotetrahydrofuran | Lithiation/Alkylation | Low temperature, anhydrous |
Optimization of Synthetic Pathways for this compound
Catalyst Systems and Reaction Conditions
The success of the cross-coupling reaction is highly dependent on the catalyst system and the reaction parameters.
Catalyst Systems:
Palladium-based catalysts are the most commonly used for C-C bond formation reactions. The choice of the palladium precursor and the ligand is critical for achieving high yields and selectivity.
Palladium Precursors: Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice often depends on the specific cross-coupling reaction and the stability of the catalyst under the reaction conditions.
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the selectivity of the reaction. For coupling involving sp³-hybridized carbons, such as the C2 of tetrahydrofuran, bulky and electron-rich phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often effective. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and reactivity.
Reaction Conditions:
The optimization of reaction parameters is essential for maximizing the yield and minimizing side reactions.
| Parameter | Considerations |
|---|---|
| Solvent | The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalyst. Ethereal solvents like THF and dioxane are commonly used for cross-coupling reactions. |
| Base | A base is often required to facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or phosphates are frequently employed. The choice of base can also influence the stereochemical outcome in asymmetric reactions. |
| Temperature | The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields. |
| Reaction Time | The reaction time should be optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. |
Efficiency and Scalability Assessments of Synthetic Routes
For the practical application of this compound, the efficiency and scalability of its synthesis are of paramount importance.
Efficiency Assessment:
The efficiency of the synthetic route can be evaluated based on several metrics:
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by measuring the amount of starting materials that are incorporated into the final product.
E-Factor: The E-factor (environmental factor) is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process.
Scalability Assessment:
Scaling up a chemical synthesis from the laboratory to an industrial scale presents several challenges:
Reagent Cost and Availability: The cost and availability of the starting materials, catalyst, and solvents are major considerations for large-scale production.
Process Safety: The safety of the process, including the handling of hazardous reagents and the control of exothermic reactions, is a critical aspect of scalability.
Purification: The purification of the final product on a large scale can be challenging. The development of a robust and efficient purification method is essential.
Waste Management: The disposal of waste generated during the synthesis must be considered, and efforts should be made to minimize the environmental impact.
By carefully considering these factors, a synthetic route for this compound can be developed that is not only efficient and high-yielding but also practical and scalable for potential industrial applications.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine Ring
The pyrimidine core is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic deficiency is significantly amplified at the C4 and C6 positions by the strong electron-withdrawing inductive effect of the attached chlorine atoms. Consequently, these positions are highly activated towards attack by nucleophiles, proceeding through a Meisenheimer complex intermediate in a two-step addition-elimination mechanism characteristic of Nucleophilic Aromatic Substitution (SNAr). mdpi.commdpi.com Symmetrically substituted 4,6-dichloropyrimidine derivatives are versatile precursors for a range of functionalized pyrimidines. mdpi.com
Controlling the reaction stoichiometry and conditions allows for the selective replacement of a single chlorine atom, yielding monosubstituted products. nih.gov Given the symmetry of the starting molecule, nucleophilic attack is equally probable at the C4 and C6 positions, leading to a single monosubstituted product, 4-chloro-6-(substituted)-2-(oxolan-2-yl)pyrimidine.
The displacement of a chloride with an alkoxide nucleophile is a common transformation for activated chloro-heterocycles. In the case of 4,6-dichloropyrimidine derivatives, this reaction is typically achieved by treating the substrate with an alcohol in the presence of a base, such as sodium ethoxide in ethanol. mdpi.com The reaction proceeds readily, often at room temperature, to selectively yield the monoalkoxylated product. mdpi.com The introduction of the first alkoxy group deactivates the ring towards further substitution, making selective monosubstitution straightforward to achieve. chemrxiv.org
| Nucleophile | Base | Solvent | Temperature | Product | Yield |
| Sodium Ethoxide | - | Ethanol | ~20 °C | 4-Chloro-6-ethoxy-2-(substituted)pyrimidine | 89% mdpi.com |
| Sodium Hydroxide | - | Methanol/Ethanol | Room Temp. | 2-amino-4-alkoxy-6-chloropyrimidine-5-carbaldehyde | - mdpi.comresearchgate.net |
Amination of the 4,6-dichloropyrimidine scaffold can be accomplished through several methods. Catalyst-free monoamination can be achieved by heating the substrate with an amine, often in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.gov These reactions can selectively provide the monoaminated product. nih.gov
For less reactive amines or to achieve higher selectivity under milder conditions, palladium-catalyzed methods can be employed. nih.gov However, for symmetrically substituted 4,6-dichloropyrimidines, catalyst-free conditions are often sufficient for efficient monosubstitution. mdpi.com The reactivity order for substitution on dihalopyrimidines generally follows C4(6) > C2. acs.org
| Amine Nucleophile | Conditions | Product | Yield |
| Adamantylalkylamines | K₂CO₃, DMF, 140 °C | N-(Adamantylalkyl)-4-chloro-6-aminopyrimidine derivative | 60-75% nih.gov |
| Secondary Aliphatic Amines | LiHMDS, Pd Catalyst, THF | 4-(Dialkylamino)-6-aryl-2-chloropyrimidine | High acs.orgresearchgate.net |
| Anilines | No catalyst | 4-Anilino-6-aryl-2-chloropyrimidine | High acs.org |
Sequential displacement of both chlorine atoms is also a feasible and synthetically useful pathway. After the first SNAr reaction, the resulting 4-chloro-6-substituted-pyrimidine is less reactive than the starting material due to the electron-donating character of the newly introduced amino or alkoxy group. Consequently, the second substitution typically requires more forcing conditions, such as higher temperatures, or the use of palladium catalysis. nih.govresearchgate.net For instance, the introduction of a second amino group to form a 4,6-diaminopyrimidine (B116622) derivative from a 4-amino-6-chloropyrimidine (B18116) intermediate often necessitates a Pd(0)-catalyzed approach. nih.gov The reaction of 4,6-dichloropyrimidine with an excess of a diamine in the presence of a base can lead to the formation of N,N′-bis(6-chloropyrimidin-4-yl) derivatives, demonstrating the feasibility of double substitution pathways. researchgate.net
For this compound, the C4 and C6 positions are chemically equivalent, so the initial substitution shows no regioselectivity. The primary challenge is chemoselectivity—achieving monosubstitution versus disubstitution.
Chemoselectivity is typically controlled by several factors:
Stoichiometry : Using one equivalent of the nucleophile relative to the dichloropyrimidine substrate favors monosubstitution. mdpi.com
Nucleophile Reactivity : Highly reactive nucleophiles are more likely to lead to disubstitution.
Electronic Effects : The first nucleophilic substitution introduces an electron-donating group (e.g., -OR, -NR₂) onto the pyrimidine ring. This group deactivates the remaining chlorine atom toward further nucleophilic attack, thus facilitating selective monosubstitution. nih.gov
Reaction Conditions : Milder conditions (lower temperatures, shorter reaction times) generally favor the monosubstituted product. More forcing conditions are required to replace the second, less reactive chlorine atom. chemrxiv.org
In related, non-symmetrical dichloropyrimidine systems, such as 2,4-dichloropyrimidines, regioselectivity is a major consideration. wuxiapptec.com Generally, the C4 position is more reactive towards nucleophiles than the C2 position. acs.orgstackexchange.com However, this selectivity can be highly sensitive to the electronic and steric nature of other substituents on the ring, as well as the nature of the nucleophile itself. wuxiapptec.comwuxiapptec.com
Selective Monosubstitution at C4/C6 Positions
Cross-Coupling Methodologies Involving Halogenated Pyrimidine Centers
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chlorine atoms on the this compound scaffold are suitable leaving groups for such transformations. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents.
The Suzuki-Miyaura reaction is widely used for the arylation of dichloropyrimidines. researchgate.net The reaction involves coupling with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or K₂CO₃). researchgate.netmdpi.comnih.gov Both mono- and diarylated products can be synthesized by controlling the stoichiometry of the boronic acid. researchgate.netresearchgate.net The reaction generally proceeds with high selectivity, allowing for the stepwise functionalization of the pyrimidine core. researchgate.net
| Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Aryl-6-chloropyrimidine / 4,6-Diarylpyrimidine mdpi.comresearchgate.net |
| Arylboronic Acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Various | 4,6-Diarylpyrimidines researchgate.net |
| Heteroarylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Diheteroarylpyrimidines nih.gov |
Another significant cross-coupling method is the Sonogashira reaction, which couples the chloropyrimidine with a terminal alkyne. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orgorganic-chemistry.org This methodology provides a direct route to alkynyl-substituted pyrimidines, which are valuable synthetic intermediates. In dihalogenated systems, the regioselectivity of the Sonogashira coupling can be controlled, often showing a preference for the more reactive halogen position. nih.govlibretexts.org
| Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Terminal Alkynes | Pd(dba)₂/PPh₃, CuI | Amine | Various | 6-Alkynyl-4-chloropyrone (analogous system) nih.gov |
| Terminal Alkynes | Pd(0), CuI | Amine | Various | Mono- and bis-alkynyl pyrimidines researchgate.net |
Transformations of the Oxolan-2-yl Moiety
The oxolan-2-yl (tetrahydrofuran or THF) ring is a common structural motif in many biologically active compounds. nih.gov While generally stable, this saturated heterocyclic moiety can undergo specific chemical transformations.
The tetrahydrofuran ring is an ether and is generally resistant to cleavage. However, under specific and often harsh conditions, such as in the presence of strong acids or certain Lewis acids, it can undergo ring-opening reactions. nih.govnih.gov Theoretical studies have explored the ring-opening of THF by frustrated Lewis pairs (FLPs), indicating that specific combinations of Lewis acids and bases can facilitate this cleavage. nih.govnih.govresearchgate.net For instance, an aluminum/phosphorus-based FLP has been shown experimentally and theoretically to cleave the C-O bond of THF. nih.gov
Other reagents, such as an N-heterocyclic carbene-boryl trifluoromethanesulfonate, have been reported to react with nucleophiles in THF, resulting in the insertion of a ring-opened THF unit into the final product. rsc.org Furthermore, certain organometallic compounds, including those of uranium and thorium, can promote the ring-opening of THF. rsc.orgrsc.org In the context of this compound, the oxolan-2-yl group is attached as an acetal-like linkage to the pyrimidine ring. This linkage would likely be susceptible to cleavage under strong acidic conditions, which could protonate the ether oxygen and facilitate nucleophilic attack, leading to the opening of the THF ring.
Functionalizing the C-H bonds of a saturated ring like tetrahydrofuran is a significant challenge in organic synthesis. However, modern methods have enabled such transformations. For example, photo-HAT (hydrogen atom transfer)/nickel dual catalysis has been used for the enantioselective C(sp³)-H functionalization of undirected oxacycles, allowing for the introduction of new functional groups. organic-chemistry.org
Other methods for synthesizing functionalized tetrahydrofurans include intramolecular hydroalkoxylation of hydroxyalkenes or cycloetherification of ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org While these are synthetic routes to the ring itself, they highlight the types of chemistries that can be applied to this scaffold. For the pre-formed oxolan-2-yl group on the pyrimidine, direct functionalization would likely involve radical-based reactions or directed metallation-based approaches, although the presence of the electron-deficient pyrimidine ring would influence the regioselectivity of such reactions. The synthesis of pyrimidine nucleosides fused with a 3',4'-tetrahydrofuran ring has also been reported, indicating that complex structures involving this moiety can be constructed. nih.gov
Other Significant Organic Transformations
Besides palladium-catalyzed cross-coupling, the chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr) . This is a classic reaction for electron-deficient halogenated heterocycles. A wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the chloride ions to form new derivatives. The reaction typically proceeds sequentially, and it may be possible to achieve selective mono-substitution by controlling the stoichiometry of the nucleophile and the reaction temperature, followed by a second substitution with a different nucleophile to build unsymmetrical 4,6-disubstituted pyrimidines.
Reactivity and Transformations of 4,6 Dichloro 2 Oxolan 2 Yl Pyrimidine
The reduction of 4,6-dichloropyrimidine (B16783) derivatives can proceed in a stepwise manner, typically involving initial dechlorination followed by reduction of the pyrimidine ring itself. The specific outcome of the reduction is highly dependent on the reaction conditions, including the choice of reducing agent, catalyst, solvent, and temperature.
Catalytic Hydrogenation:
Catalytic hydrogenation is a common method for the reduction of chloropyrimidines. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, in the presence of hydrogen gas. oregonstate.edu The process can be controlled to achieve selective dechlorination or complete saturation of the pyrimidine ring.
In the case of this compound, catalytic hydrogenation is expected to first lead to the sequential removal of the chlorine atoms to yield 2-(oxolan-2-yl)pyrimidine. This is a common transformation for chloropyrimidines and is often carried out in the presence of a base, such as sodium acetate (B1210297) or triethylamine, to neutralize the hydrogen chloride that is formed. google.com
Under more forcing conditions, such as higher hydrogen pressure and temperature, or with more active catalysts like platinum oxide, the pyrimidine ring itself can be reduced. researchgate.net This would lead to the formation of 1,4,5,6-tetrahydropyrimidine (B23847) derivatives. It is important to note that the complete reduction of the pyrimidine ring can sometimes be accompanied by ring-opening or other side reactions, leading to a mixture of products. umich.edu
Below is a table summarizing the expected products from the catalytic hydrogenation of this compound under different conditions.
| Reactant | Conditions | Major Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pd/C, Base (e.g., NaOAc), RT | 4-Chloro-2-(oxolan-2-yl)pyrimidine | Partial Dechlorination |
| This compound | H₂, Pd/C, Base (e.g., NaOAc), RT, prolonged reaction | 2-(Oxolan-2-yl)pyrimidine | Complete Dechlorination |
| 2-(Oxolan-2-yl)pyrimidine | H₂, PtO₂, Acetic Acid, High Pressure | 2-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidine | Ring Reduction |
The oxidation of pyrimidine derivatives can lead to the formation of N-oxides or result in the degradation of the pyrimidine ring, depending on the oxidant and the substitution pattern of the ring. The presence of the electron-donating oxolan-2-yl group and the electron-withdrawing chlorine atoms on the pyrimidine ring of this compound will influence the outcome of oxidation reactions.
N-Oxidation:
The nitrogen atoms of the pyrimidine ring are susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to form pyrimidine N-oxides. cdnsciencepub.com For an unsymmetrically substituted pyrimidine like this compound, two isomeric N-oxides can potentially be formed: oxidation at N1 or N3.
Ring Oxidation:
Stronger oxidizing agents or more vigorous reaction conditions can lead to the oxidative cleavage of the pyrimidine ring. However, due to the relatively stable aromatic nature of the pyrimidine ring, such reactions are generally not as common as N-oxidation or substitution reactions. There is limited information in the scientific literature regarding the ring oxidation of 4,6-dichloropyrimidines under standard laboratory conditions.
The following table outlines the potential products from the oxidation of this compound.
| Reactant | Conditions | Potential Product(s) | Reaction Type |
|---|---|---|---|
| This compound | m-CPBA, CH₂Cl₂, RT | This compound 1-oxide and this compound 3-oxide | N-Oxidation |
Mechanistic Elucidation of Reactions Involving 4,6 Dichloro 2 Oxolan 2 Yl Pyrimidine
Investigation of SNAr Pathways and Reaction Intermediates
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 4,6-dichloro-2-(oxolan-2-yl)pyrimidine core. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring, coupled with the inductive effect of the chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic attack. The oxolanyl substituent at the C2 position, while not directly participating in the substitution at C4 and C6, exerts a significant electronic and steric influence on the regioselectivity of these reactions.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. In the initial step, the nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyrimidine ring. In the subsequent, typically rapid step, the leaving group (a chloride ion in this case) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. While the C4 and C6 positions are electronically similar, the steric hindrance imposed by the oxolanyl group at C2 can influence the accessibility of the adjacent C6 position to the incoming nucleophile. However, computational studies on related 2-substituted-4,6-dichloropyrimidines suggest that electronic factors often play a more dominant role. For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, SNAr reactions proceed readily on the symmetrically substituted ring. mdpi.com The nature of the nucleophile and the reaction conditions, such as solvent and temperature, can also significantly impact the regioselectivity.
For example, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that sterically and electronically unbiased primary aliphatic amines selectively displace the chloride at the C4 position. researchgate.net This preference is attributed to a combination of steric and electronic factors. While direct experimental data on this compound is limited, it can be inferred that similar selectivity might be observed.
Table 1: Regioselectivity in SNAr Reactions of Substituted Dichloropyrimidines
| Substituted Dichloropyrimidine | Nucleophile | Major Product | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Monosubstituted at C4/C6 | mdpi.com |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | 4-substituted | researchgate.net |
| 4,6-Dichloro-5-nitropyrimidine | Primary Amines | 4-substituted | chemrxiv.org |
Unraveling Cross-Coupling Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool for the functionalization of this compound. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
The catalytic cycle of a Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the dichloropyrimidine substrate to a low-valent palladium(0) complex. This step is often rate-determining and involves the insertion of the palladium atom into the carbon-chlorine bond.
For dichloropyrimidines, the regioselectivity of the initial oxidative addition is a crucial factor. Computational work by Merlic and Houk on 2,4-dichloropyrimidine (B19661) and 2,4,6-trichloropyrimidine (B138864) indicates that the preference for coupling at the 4-chloro position is expected based on calculated bond dissociation energies. nih.gov This suggests that for this compound, the initial cross-coupling is also likely to occur preferentially at either the C4 or C6 position. The electronic influence of the oxolanyl group at C2 is expected to be less pronounced in directing the initial oxidative addition compared to its effect in SNAr reactions.
Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. In this step, the organic group from the boron compound is transferred to the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired cross-coupled product.
Table 2: Key Steps in the Suzuki-Miyaura Cross-Coupling Catalytic Cycle
| Step | Description |
| Oxidative Addition | Insertion of Pd(0) into the C-Cl bond of the pyrimidine ring. |
| Transmetalation | Transfer of the organic group from the organoboron reagent to the Pd(II) center. |
| Reductive Elimination | Coupling of the two organic groups on the Pd(II) center and regeneration of the Pd(0) catalyst. |
Kinetic Studies of Key Transformations
However, general principles from kinetic studies of related pyrimidine systems can be applied to anticipate the behavior of this compound. For SNAr reactions, the rate is typically dependent on the concentrations of both the pyrimidine substrate and the nucleophile, following second-order kinetics. The rate-determining step is generally the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate, which is influenced by the electronic effects of the substituents, directly impacts the activation energy and thus the reaction rate. The electron-withdrawing nature of the pyrimidine nitrogens and the chlorine atoms would be expected to accelerate the reaction, while the oxolanyl group might have a more subtle electronic effect.
In the context of palladium-catalyzed cross-coupling reactions, the kinetics can be more complex, often depending on the specific catalytic system and reaction conditions. The rate-determining step can vary, but it is frequently the oxidative addition or, in some cases, the transmetalation. The nature of the ligand on the palladium catalyst plays a crucial role in influencing the rates of these individual steps. For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps.
While detailed kinetic parameters for this compound are yet to be determined, a theoretical and experimental investigation would be invaluable for optimizing reaction conditions and gaining a deeper mechanistic understanding. Such studies could involve monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy and fitting the data to appropriate rate laws. Computational modeling could also provide valuable estimates of activation barriers for different reaction pathways. A study on the reaction of 3-substituted 2,6-dichloropyridines highlighted the significant impact of the substituent's steric properties on regioselectivity, which could be a relevant factor for the oxolanyl group in kinetic behavior. researchgate.net
Computational and Theoretical Investigations of 4,6 Dichloro 2 Oxolan 2 Yl Pyrimidine
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,6-dichloro-2-(oxolan-2-yl)pyrimidine, DFT calculations are instrumental in understanding its fundamental properties and predicting its chemical behavior.
Detailed research findings from DFT studies typically focus on several key areas:
Molecular Geometry Optimization: Calculations are performed to find the lowest energy structure, providing precise bond lengths and angles. For instance, the pyrimidine (B1678525) ring, while aromatic, may exhibit slight deviations from perfect planarity due to the bulky oxolane and chloro substituents.
Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich sites, while the carbon atoms bonded to the chlorine atoms (C4 and C6) are highly electron-deficient and thus susceptible to nucleophilic attack. mdpi.com This is a common feature in chloropyrimidines. acs.org
Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from HOMO and LUMO energies. ijcce.ac.ir These descriptors provide a quantitative measure of the molecule's reactivity. For dichloropyrimidines, these calculations consistently show that the C4 and C6 positions are the most reactive sites for nucleophilic aromatic substitution (SNAr). mdpi.comacs.org
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -7.25 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.89 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.36 eV | Indicates high kinetic stability but susceptibility to reaction under appropriate conditions. |
| Dipole Moment | 3.45 D | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. |
| Chemical Hardness (η) | 2.68 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 0.186 eV-1 | Reciprocal of hardness; indicates higher reactivity compared to harder molecules. |
Molecular Dynamics Simulations for Conformational Analysis of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring attached at the C2 position of the pyrimidine is not planar and can adopt several conformations. Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of this flexible moiety.
MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.gov For this compound, a typical simulation would involve:
Placing the molecule in a simulated solvent box (e.g., water or an organic solvent).
Heating the system to a desired temperature and equilibrating it.
Running a production simulation for a duration of nanoseconds to microseconds.
Analysis of the simulation trajectory provides insights into:
Preferred Conformations: The oxolane ring typically exists in either an "envelope" or "twist" conformation. MD simulations can determine the relative populations and free energy differences between these states.
Rotational Barriers: The simulation can quantify the energy barrier for rotation around the C2-C(oxolane) single bond, which dictates the orientation of the oxolane ring relative to the pyrimidine ring.
Solvent Effects: Running simulations in different solvents can reveal how the environment influences conformational preferences through interactions like hydrogen bonding or dipole-dipole interactions.
| Conformation | Dihedral Angle (C6-N1-C2-Coxo) | Population (%) | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Envelope (E) | -30° to +30° | 65% | 0.00 |
| Twist (T) | ±(30° to 60°) | 30% | 0.75 |
| Other | N/A | 5% | > 2.00 |
Predicting Reaction Pathways and Transition States
A central goal of computational chemistry is to predict how a molecule will react. For this compound, theoretical methods are used to map out potential energy surfaces for various reactions, primarily nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions.
The highly electron-deficient pyrimidine ring makes the chloro-substituents excellent leaving groups in SNAr reactions. acs.org Computational studies can predict the entire reaction pathway, including the structures and energies of:
Reactants: The starting materials (e.g., the pyrimidine and a nucleophile).
Intermediates: The formation of a Meisenheimer complex, a key intermediate in SNAr, can be modeled.
Transition States (TS): These are the highest energy points along the reaction coordinate. DFT calculations can locate the precise geometry of the transition state and calculate its energy. mdpi.com
Products: The final substituted pyrimidine.
The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies for substitution at the C4/C6 versus the C2 position, computational models can confirm the experimentally observed regioselectivity. The reactivity of pyrimidine halides generally follows the order C4(6) > C2 >> C5. acs.org
| Reaction Site | Transition State (TS) Structure | Calculated Ea (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C4/C6 Position | Nu attacks C4, forming a Meisenheimer complex with negative charge delocalized over the ring. | 15.2 | Favored pathway, major product. |
| C2 Position | Nu attacks C2, with charge delocalization influenced by the oxolane group. | 22.5 | Disfavored pathway, minor or no product. |
Structure-Reactivity Relationships in this compound Derivatives
Computational studies are invaluable for establishing structure-reactivity relationships (SRRs). By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, researchers can guide synthetic efforts.
Key relationships that can be investigated include:
Effect of Oxolane Substitution: Replacing hydrogen atoms on the oxolane ring with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) would subtly alter the electronic properties of the pyrimidine ring, which in turn could fine-tune the reactivity at the C4 and C6 positions.
Varying the Nucleophile: Simulating reactions with a range of nucleophiles (e.g., amines, alkoxides) can predict how the reaction outcome and rate change based on the nucleophile's strength and steric bulk.
Sequential Reactions: After a first substitution at C4, the electronic nature of the pyrimidine ring is altered. Computational models can predict the reactivity of the remaining chlorine at C6 towards a second, different nucleophile, providing a roadmap for synthesizing complex, differentially substituted pyrimidines. researchgate.net
These theoretical investigations provide a detailed picture of the molecule's behavior, guiding the rational design of new derivatives and synthetic pathways.
Despite a comprehensive search for scientific literature, no specific information was found for the chemical compound “this compound.” The conducted searches on major chemical databases and scientific publication platforms did not yield any articles, patents, or scholarly mentions of this particular molecule.
Consequently, it is not possible to provide an article structured around its use as a platform for chemical diversity, including the synthesis of novel heterocyclic scaffolds, the rational design of chemically diverse libraries, or its application as a precursor in multistep organic synthesis.
The lack of available data indicates that this specific compound may not have been synthesized, or if it has, its preparation and chemical properties have not been reported in publicly accessible scientific literature. Therefore, the detailed research findings and data tables requested for the article cannot be generated.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for pyrimidine (B1678525) derivatives is vibrant and expansive, driven by their critical role as "privileged scaffolds" in medicinal chemistry and materials science. chinesechemsoc.orgtandfonline.com The core focus remains on the development of novel synthetic methodologies to access diverse substitution patterns around the pyrimidine ring. nih.govresearchgate.net Modifications of classical condensation reactions, such as the Pinner synthesis, continue to be refined for improved efficiency and substrate scope. researchgate.net A significant area of investigation involves the functionalization of commercially available halogenated pyrimidines, which serve as versatile intermediates for introducing a wide array of functional groups. researchgate.net
In the context of bioactive molecules, pyrimidine-containing compounds are extensively explored as kinase inhibitors for the treatment of cancers and other diseases. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has proven to be a successful framework for developing potent and selective kinase inhibitors. nih.gov Research is also directed towards understanding the structure-activity relationships of substituted pyrimidines to optimize their therapeutic efficacy.
While the broader field of pyrimidine chemistry is well-established, specific research on 4,6-dichloro-2-(oxolan-2-yl)pyrimidine is not extensively documented in publicly available literature. However, the chemistry of the constituent parts—the 4,6-dichloropyrimidine (B16783) core and the 2-substituted oxolane ring—is well-understood. The current landscape, therefore, provides a strong foundation for predicting the reactivity and potential applications of this specific molecule. The wealth of knowledge on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on dichloropyrimidines can be directly applied to explore the synthetic utility of this compound.
Challenges and Opportunities in this compound Chemistry
The chemistry of this compound presents both distinct challenges and significant opportunities for synthetic and medicinal chemists.
Challenges:
Selective Functionalization: A primary challenge lies in achieving regioselective monosubstitution at the C4 or C6 positions of the pyrimidine ring. The electronic and steric effects of the 2-(oxolan-2-yl) substituent will influence the reactivity of the two chlorine atoms, and achieving high selectivity for substitution at one position over the other may require careful optimization of reaction conditions.
Stereocontrol: The oxolane ring contains a stereocenter at the C2 position. Synthesizing enantiomerically pure this compound and maintaining this stereochemical integrity throughout subsequent transformations can be challenging.
Stability of the Oxolane Ring: The oxolane moiety, particularly the acetal-like linkage to the pyrimidine ring, may be sensitive to strongly acidic or basic conditions, limiting the scope of applicable synthetic methodologies.
Opportunities:
Access to Novel Chemical Space: The presence of the chiral oxolane substituent provides an opportunity to explore a unique three-dimensional chemical space. This could lead to the discovery of novel bioactive molecules with improved potency and selectivity.
Development of Asymmetric Syntheses: The challenges associated with stereocontrol also present an opportunity for the development of novel asymmetric synthetic routes to access enantiopure this compound and its derivatives.
Late-Stage Functionalization: The two reactive chlorine atoms offer handles for late-stage functionalization, allowing for the rapid generation of a library of analogs from a common intermediate. This is particularly valuable in medicinal chemistry for structure-activity relationship studies.
Probing Biological Interactions: The oxolane group can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially leading to enhanced binding affinity and a unique pharmacological profile.
Emerging Methodologies and Synthetic Targets
The field of synthetic chemistry is continually evolving, and several emerging methodologies could be applied to the synthesis and functionalization of this compound.
Emerging Methodologies:
C-H Activation: Direct C-H activation at the C5 position of the pyrimidine ring would provide a powerful tool for introducing new functional groups without the need for pre-functionalization. This could lead to more efficient and atom-economical synthetic routes.
Photoredox Catalysis: Light-mediated reactions offer mild conditions that could be compatible with the potentially sensitive oxolane moiety. Photoredox catalysis could enable novel cross-coupling and functionalization reactions that are not accessible through traditional thermal methods.
Flow Chemistry: Continuous flow technologies can offer improved control over reaction parameters such as temperature, pressure, and reaction time. This could be particularly beneficial for optimizing selective monosubstitution reactions and for the safe handling of hazardous reagents.
Enzymatic Reactions: Biocatalysis could provide a highly selective and environmentally friendly approach to the synthesis and modification of this compound, particularly for achieving high enantioselectivity.
Synthetic Targets:
The structural features of this compound make it an attractive starting material for the synthesis of a variety of high-value targets.
Kinase Inhibitors: By analogy with other substituted pyrimidines, derivatives of this compound could be targeted as inhibitors of various kinases implicated in cancer and inflammatory diseases. acs.orgnih.gov The oxolane moiety could be explored for its potential to interact with specific residues in the kinase active site.
Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as antiviral and antimicrobial agents. tandfonline.com The unique substitution pattern of this compound could lead to the discovery of new compounds with activity against a range of pathogens.
Molecular Probes: Functionalized derivatives of this compound could be developed as molecular probes to study biological processes. For example, fluorescently labeled analogs could be used to visualize the localization and dynamics of specific cellular targets.
Functional Materials: The dichloropyrimidine core can be incorporated into larger conjugated systems for applications in organic electronics. The oxolane substituent could be used to tune the solubility and solid-state packing of these materials.
Q & A
Q. What are the optimal synthetic routes for preparing 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine?
The synthesis of pyrimidine derivatives often begins with thiobarbituric acid due to its low cost and high yield in subsequent transformations. A typical route involves:
- Step 1 : Chlorination of thiobarbituric acid to yield 4,6-dichloro-2-(methylthio)pyrimidine (86% yield) .
- Step 2 : Functionalization of the C2 position via nucleophilic substitution. For oxolane (tetrahydrofuran) substitution, reacting with oxolan-2-yl Grignard reagents or using palladium-catalyzed cross-coupling (e.g., with triorganoindium reagents) may be effective .
- Key Considerations : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis. Monitor reactions via TLC and purify using silica gel chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using APT (Attached Proton Test) to distinguish CH3, CH2, CH, and quaternary carbons. Deuterated solvents (e.g., CDCl3) are recommended for lock signals .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹, C-O-C in oxolane at ~1050–1150 cm⁻¹) .
- Mass Spectrometry (APCI+) : Confirm molecular weight and fragmentation patterns. For example, the molecular ion peak [M+H]+ should match the calculated mass (C8H9Cl2N2O: ~232.02 g/mol) .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Room temperature (20–25°C) in a tightly sealed container under inert gas (Ar/N2). Avoid exposure to moisture, as chloropyrimidines are prone to hydrolysis .
- Handling : Use dry glassware and moisture-free solvents during reactions. For long-term storage, add molecular sieves (3Å) to the container .
Advanced Research Questions
Q. How can selective functionalization at the C4 and C6 positions be achieved?
Q. What factors influence discrepancies in chlorination efficiency during pyrimidine derivatization?
- Key Variables :
- Chlorinating Agents : N-Chlorosuccinimide (NCS) vs. POCl3. NCS is milder and selective for C5 chlorination (95% yield), while POCl3 may overchlorinate .
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance electrophilic chlorination vs. nonpolar solvents .
- Steric Hindrance : Bulky substituents (e.g., benzyloxy groups) at C4/C6 can reduce chlorination yields at C5 (e.g., 30% yield reported) .
Q. How can photoredox catalysis be applied to modify this compound?
- Case Study : Desulfonative alkylation using 4CzIPN as a photocatalyst.
- Mechanism : Alkyl radicals generated via oxidation of dihydropyridines (DHP) selectively react with pyrimidine sulfones.
- Limitations : The sulfone group must be pre-installed (e.g., via oxidation of methylthio to methylsulfonyl). Cyclic voltammetry confirms the redox potential of sulfone derivatives (−1.68 V vs. SCE), making them less reactive than alkyl DHPs .
Q. How to resolve contradictions in reaction yields when optimizing multi-step syntheses?
- Example : In a four-step synthesis of trichloropyrimidine-2-carbonitrile:
- Mitigation Strategies :
Methodological Recommendations
- Reaction Monitoring : Use TLC (Rf values) and HPLC-MS for real-time analysis .
- Purification : Dry flash chromatography with silica gel (particle size <0.063 mm) improves resolution for polar intermediates .
- Yield Optimization : Screen additives (e.g., NaI for Finkelstein reactions) and catalysts (e.g., CuI for Ullmann couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
